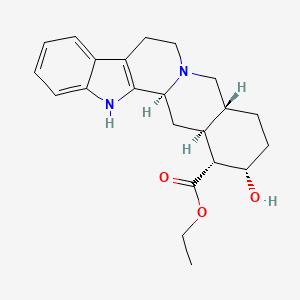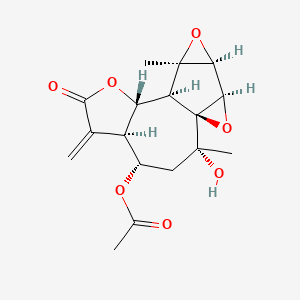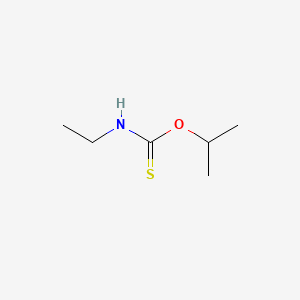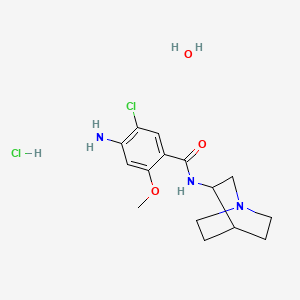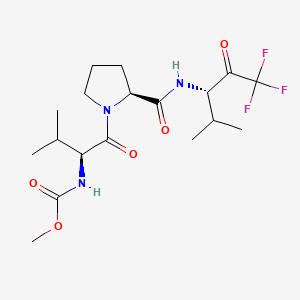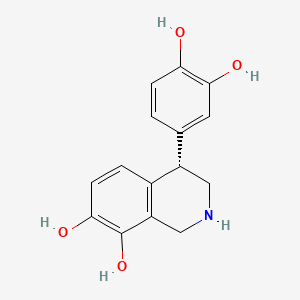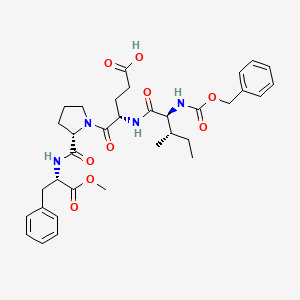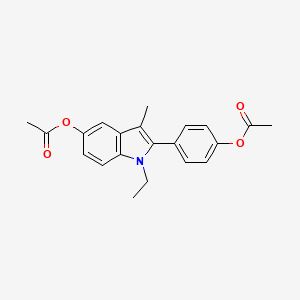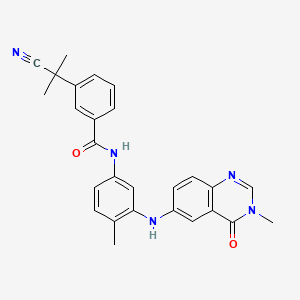
AZ 628
Descripción general
Descripción
AZ 628 es un potente inhibidor de la familia de quinasas Raf, específicamente dirigido a B-Raf, B-RafV600E y c-Raf-1. Es conocido por su capacidad de inhibir estas quinasas con alta especificidad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer. El compuesto es particularmente eficaz contra las líneas celulares de melanoma y cáncer de colon que albergan la mutación B-RafV600E .
Aplicaciones Científicas De Investigación
AZ 628 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa y las vías de transducción de señales.
Biología: Se emplea en biología celular para investigar los efectos de la inhibición de la quinasa Raf sobre la proliferación celular, la apoptosis y la diferenciación.
Medicina: Se explora como un posible agente terapéutico para tratar cánceres, particularmente aquellos con mutaciones B-RafV600E.
Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y en programas de descubrimiento de fármacos
Mecanismo De Acción
AZ 628 ejerce sus efectos uniéndose al sitio de unión al ATP de las quinasas Raf, evitando así su activación. Esta inhibición interrumpe la vía de señalización RAS-RAF-MEK-ERK, que es crucial para la proliferación y supervivencia celular. La selectividad del compuesto para las quinasas Raf sobre otras quinasas asegura una inhibición específica, reduciendo los efectos fuera del objetivo .
Análisis Bioquímico
Biochemical Properties
AZ 628 plays a crucial role in biochemical reactions by inhibiting Raf kinases, including B-Raf, B-Raf V600E, and c-Raf-1. The compound exhibits IC50 values of 105 nM, 34 nM, and 29 nM for these kinases, respectively . This compound also inhibits the activation of several tyrosine protein kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS . These interactions are primarily ATP-competitive, where this compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It inhibits the growth of cancer cell lines, particularly those with the B-Raf V600E mutation, by inducing cell cycle arrest and apoptosis . The compound also reverses multidrug resistance (MDR) in cancer cells by antagonizing the ATP-binding cassette transporter G2 (ABCG2), thereby increasing the intracellular accumulation of chemotherapeutic drugs . Additionally, this compound affects cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its potent, ATP-competitive inhibition of Raf kinases. By binding to the ATP-binding site, this compound prevents the activation of Raf kinases, which in turn inhibits downstream signaling through the MAPK/ERK pathway . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. This compound also inhibits other tyrosine kinases, contributing to its broad-spectrum anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibition of Raf kinases in vitro . Long-term studies have shown that this compound can maintain its inhibitory effects on cell proliferation and survival, with minimal degradation over time . These findings suggest that this compound is a stable and effective inhibitor in both short-term and long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of Raf kinases and subsequent effects on the MAPK/ERK signaling pathway . The compound also interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. These interactions contribute to the compound’s overall anticancer activity and its ability to inhibit cell proliferation and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . Additionally, this compound’s distribution within tissues is influenced by its interactions with cell membrane transporters and binding proteins, which facilitate its localization and accumulation in target cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on Raf kinases and other tyrosine kinases . The compound’s localization is influenced by its binding to the ATP-binding sites of these kinases, which are predominantly found in the cytoplasm. This subcellular localization is crucial for this compound’s ability to effectively inhibit key signaling pathways involved in cell proliferation and survival .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
AZ 628 se sintetiza mediante un proceso de varios pasos que implica la formación de una estructura central de benzamida. La síntesis generalmente comienza con la preparación de 3-(2-cianopropan-2-il)-N-[4-metil-3-[(3-metil-4-oxoquinazolin-6-il)amino]fenil]benzamida. Esto implica varios pasos clave, que incluyen reacciones de nitración, reducción y amidación .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y control de calidad. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
AZ 628 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del anillo de quinazolina.
Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se emplean comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad y mejorar la eficacia del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Sorafenib: Otro inhibidor de la quinasa Raf con un perfil de inhibición de la quinasa más amplio.
Vemurafenib: Se dirige específicamente a B-RafV600E pero tiene diferentes propiedades farmacocinéticas.
Dabrafenib: Similar a Vemurafenib pero con perfiles distintos de eficacia y seguridad
Singularidad
AZ 628 es único debido a su alta especificidad y potencia contra B-Raf, B-RafV600E y c-Raf-1. Su capacidad de inhibir estas quinasas con efectos mínimos fuera del objetivo lo convierte en una herramienta valiosa en la investigación del cáncer. Además, su eficacia en la inducción de la apoptosis y el arresto del ciclo celular en líneas celulares de cáncer destaca su potencial como agente terapéutico .
Propiedades
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZ628 interact with its target, RAF kinase?
A1: AZ628 is a type II RAF kinase inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase domain. It exhibits a slow off-rate, leading to prolonged target engagement.
Q2: What are the downstream effects of AZ628 binding to RAF kinase?
A2: By inhibiting RAF kinase, AZ628 disrupts the RAF/MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately suppressing tumor cell proliferation, invasion, and survival.
Q3: Does AZ628 induce paradoxical ERK activation as observed with some other RAF inhibitors?
A3: Unlike type I RAF inhibitors like Dabrafenib, AZ628 does not induce paradoxical ERK activation in cells overexpressing CRAF.
Q4: What is the molecular formula and weight of AZ628?
A4: The molecular formula of AZ628 is C26H23N5O2, and its molecular weight is 437.5 g/mol.
Q5: Have computational methods been used to study AZ628?
A5: Yes, molecular dynamics simulations and binding free energy calculations have been employed to investigate the influence of the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase on the binding of AZ628.
Q6: Are there studies on the stability and formulation of AZ628?
A7: One study investigated incorporating AZ628 into carbonate apatite nanoparticles and modifying them with α-ketoglutaric acid to enhance cellular uptake and potentially improve delivery.
Q7: What is the pharmacodynamic profile of AZ628?
A9: AZ628 effectively inhibits ERK phosphorylation in cells expressing different BRAF mutant types. It shows potent inhibition of PMA-stimulated AP1 reporter activity, indicating its impact on downstream signaling.
Q8: What is the in vitro efficacy of AZ628?
A10: AZ628 demonstrates potent growth inhibitory effects in various cancer cell lines, including melanoma, colon cancer, and breast cancer, particularly those harboring BRAF mutations. It effectively inhibits cell proliferation and induces apoptosis, especially in combination with other agents like Trametinib.
Q9: Has AZ628 been tested in vivo?
A11: Yes, AZ628 has shown efficacy in preclinical in vivo models. In a mouse xenograft model of lung cancer, the combination of AZ628 with a STAT3 inhibitor significantly inhibited tumor growth compared to either agent alone. Additionally, AZ628, in combination with Trametinib, effectively inhibited tumor growth in a BRAF mutant lung cancer xenograft model.
Q10: What are the known resistance mechanisms to AZ628?
A12: One study identified elevated CRAF protein levels as a potential mechanism of acquired resistance to AZ628 in melanoma cells. Another study showed that the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase can confer resistance to AZ628 in colorectal cancer cells.
Q11: What are the strategies for improving AZ628 delivery?
A14: One study explored the use of α-ketoglutaric acid-modified carbonate apatite nanoparticles to enhance the cellular uptake of AZ628 in breast cancer cells. This approach aims to improve drug delivery and efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)
